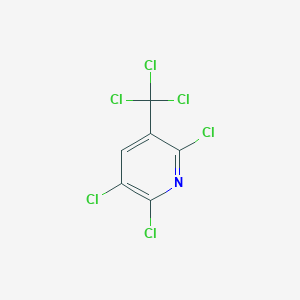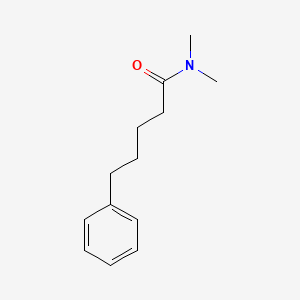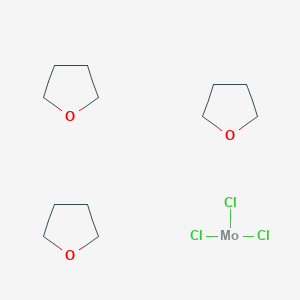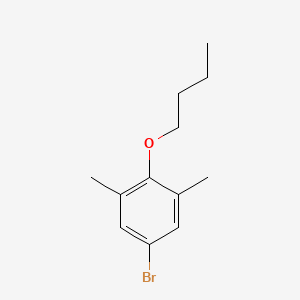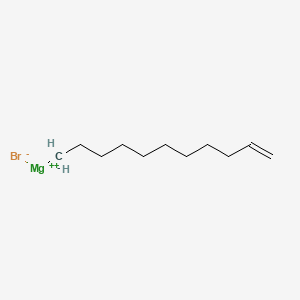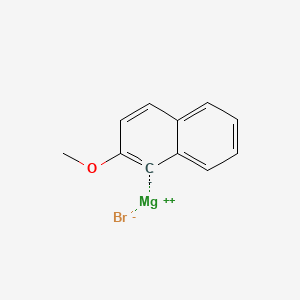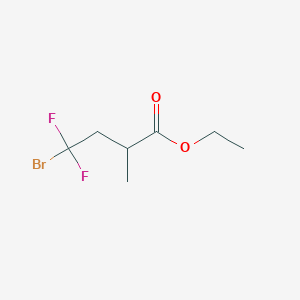
(R)-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide, 0.25 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide, 0.25 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. This compound is notable for its role in facilitating various chemical reactions, particularly in the formation of carbon-carbon bonds. The presence of the zinc atom in the molecule allows it to act as a nucleophile in reactions, making it a valuable reagent in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide typically involves the reaction of ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc. The general reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Tetrahydrofuran.
Atmosphere: Inert gas such as nitrogen or argon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide undergoes several types of chemical reactions, including:
Nucleophilic Addition: The zinc atom acts as a nucleophile, adding to electrophilic centers in various substrates.
Substitution Reactions: The compound can participate in substitution reactions where the iodide group is replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds, particularly in the presence of palladium or nickel catalysts.
Common Reagents and Conditions
Reagents: Common reagents include electrophiles such as aldehydes, ketones, and halides.
Conditions: Reactions are typically carried out in tetrahydrofuran under inert atmosphere at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. Generally, the reactions yield various substituted organic compounds with high regio- and stereoselectivity.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide is used as a reagent for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of various molecular frameworks.
Biology and Medicine
In biological and medicinal research, this compound can be used to synthesize intermediates for pharmaceuticals. Its role in forming specific molecular structures is crucial for the development of new drugs and therapeutic agents.
Industry
In the industrial sector, ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide is used in the production of fine chemicals and advanced materials. Its applications extend to the synthesis of polymers, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide involves the nucleophilic addition of the zinc atom to electrophilic centers in substrates. The zinc atom coordinates with the electrophile, facilitating the formation of a new carbon-carbon bond. This process often involves the formation of a zinc-alkoxide intermediate, which then undergoes further transformations to yield the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylmagnesium bromide
- ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropyl lithium
Uniqueness
Compared to similar compounds, ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide offers unique advantages in terms of reactivity and selectivity. The presence of the zinc atom provides a balance between reactivity and stability, making it a versatile
Eigenschaften
IUPAC Name |
iodozinc(1+);methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO4.HI.Zn/c1-6(7(11)13-5)10-8(12)14-9(2,3)4;;/h6H,1H2,2-5H3,(H,10,12);1H;/q-1;;+2/p-1/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJWYSDWTXBFAL-ILKKLZGPSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC([CH2-])C(=O)OC.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([CH2-])C(=O)OC.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


